molecular formula C12H12N2OS B3019726 2-(Thiolan-3-yloxy)quinoxaline CAS No. 2195951-03-0

2-(Thiolan-3-yloxy)quinoxaline

Cat. No.: B3019726
CAS No.: 2195951-03-0
M. Wt: 232.3
InChI Key: LCYJNDNHLSEKDO-UHFFFAOYSA-N
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Description

2-(Thiolan-3-yloxy)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a thiolan-3-yloxy group. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry. The incorporation of a thiolan-3-yloxy group into the quinoxaline structure can potentially enhance its biological properties and expand its application in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiolan-3-yloxy)quinoxaline typically involves the reaction of quinoxaline derivatives with thiolan-3-ol under specific conditions. One common method is the nucleophilic substitution reaction where quinoxaline is treated with thiolan-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Thiolan-3-yloxy)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the thiolan-3-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran under an inert atmosphere.

    Substitution: Various nucleophiles (e.g., amines, thiols); reactions are conducted in aprotic solvents like dimethylformamide or dimethyl sulfoxide with bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinoxaline derivatives

    Substitution: Quinoxaline derivatives with different substituents replacing the thiolan-3-yloxy group

Scientific Research Applications

2-(Thiolan-3-yloxy)quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

    Medicine: Potential use in drug development due to its ability to interact with specific molecular targets. It may serve as a lead compound for designing new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its biological activities and used as a scaffold in medicinal chemistry.

    Thiolan-3-ol: A sulfur-containing compound that can be used to modify other molecules, enhancing their biological properties.

    Quinoxaline Derivatives: Various derivatives with different substituents on the quinoxaline ring, each with unique properties and applications.

Uniqueness

2-(Thiolan-3-yloxy)quinoxaline is unique due to the presence of both the quinoxaline core and the thiolan-3-yloxy group. This combination can result in enhanced biological activities and broader applications compared to its individual components or other quinoxaline derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel therapeutic agents with improved efficacy and safety profiles.

Properties

IUPAC Name

2-(thiolan-3-yloxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-4-11-10(3-1)13-7-12(14-11)15-9-5-6-16-8-9/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYJNDNHLSEKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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